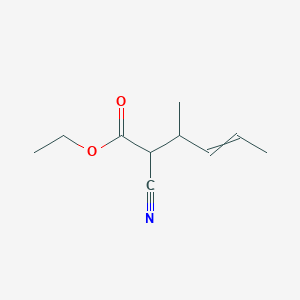![molecular formula C13H11ClN4 B14223869 6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-54-6](/img/structure/B14223869.png)
6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethylphenylhydrazine with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxides and Amines: Products of oxidation and reduction reactions.
Applications De Recherche Scientifique
6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly as potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high-energy materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The presence of the chloro and ethylphenyl groups enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Uniqueness
6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other triazolopyridazine derivatives .
Propriétés
Numéro CAS |
596825-54-6 |
|---|---|
Formule moléculaire |
C13H11ClN4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
6-chloro-3-(3-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H11ClN4/c1-2-9-4-3-5-10(8-9)13-16-15-12-7-6-11(14)17-18(12)13/h3-8H,2H2,1H3 |
Clé InChI |
JPQJUUWEFFDWHU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)

![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)

![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)

![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)

